3-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a benzodioxine moiety, and a sulfonohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The benzodioxine moiety is then synthesized and coupled with the pyrazole derivative. Finally, the sulfonohydrazide group is introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various hydrazine derivatives .
Scientific Research Applications
N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzodioxine-containing molecules. Examples are:
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group, pyrazole ring, and sulfonohydrazide moiety makes it distinct from other similar compounds .
Properties
Molecular Formula |
C16H20N4O5S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C16H20N4O5S/c1-16(2,3)14-9-11(17-18-14)15(21)19-20-26(22,23)10-4-5-12-13(8-10)25-7-6-24-12/h4-5,8-9,20H,6-7H2,1-3H3,(H,17,18)(H,19,21) |
InChI Key |
MVTXHFDPJQINGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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